N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]acetamide
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Overview
Description
N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]acetamide is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with amino groups and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions.
Coupling with Phenylacetamide: The final step involves coupling the aminopyrimidine with phenylacetamide under suitable conditions, such as using palladium catalysts and hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Catalysts: Employing catalysts like palladium on carbon (Pd/C) for efficient hydrogenation.
Purification: Implementing purification techniques such as recrystallization and chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where amino groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with amine and amide groups, leading to the inhibition of certain enzymes or proteins . The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylphenyl)amino)phenylacetamide: Shares a similar pyrimidine structure but with different substituents.
N-(4-(4-Methylphenylamino)pyrimidin-2-yl)acetamide: Another aminopyrimidine derivative with distinct functional groups.
Uniqueness
N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]acetamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both amino and phenylacetamide groups. This unique structure contributes to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H21N5O |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C20H21N5O/c1-13-4-6-17(7-5-13)24-19-12-20(22-14(2)21-19)25-18-10-8-16(9-11-18)23-15(3)26/h4-12H,1-3H3,(H,23,26)(H2,21,22,24,25) |
InChI Key |
KSIYAFVGNDWMKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
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